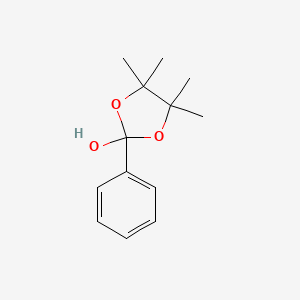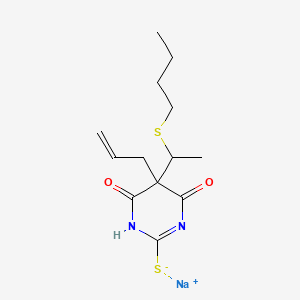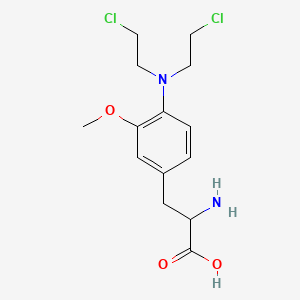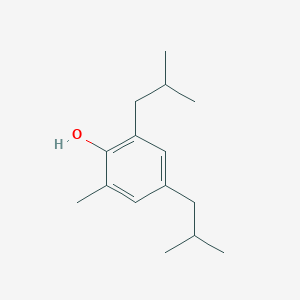
Diisobutyl-o-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl-o-cresol is an organic compound belonging to the class of cresols, which are methylphenols. It is a derivative of o-cresol, where two isobutyl groups are attached to the aromatic ring. Cresols are known for their antiseptic and disinfectant properties and are used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisobutyl-o-cresol can be synthesized through the alkylation of o-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction scheme is as follows:
o-Cresol+2IsobutyleneAcid Catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where o-cresol and isobutylene are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Diisobutyl-o-cresol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antiseptic and disinfectant properties.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diisobutyl-o-cresol exerts its effects involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This action is similar to other phenolic compounds, which are known for their germicidal properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Cresol: The parent compound, which lacks the isobutyl groups.
m-Cresol and p-Cresol: Isomers of o-cresol with different positions of the methyl group.
Diisobutyl-m-cresol and Diisobutyl-p-cresol: Analogous compounds with isobutyl groups attached to m-cresol and p-cresol, respectively.
Uniqueness
Diisobutyl-o-cresol is unique due to the presence of two bulky isobutyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This structural modification can enhance its effectiveness as an antimicrobial agent compared to its parent compound, o-cresol.
Eigenschaften
CAS-Nummer |
66027-98-3 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-methyl-4,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10(2)6-13-8-12(5)15(16)14(9-13)7-11(3)4/h8-11,16H,6-7H2,1-5H3 |
InChI-Schlüssel |
SOGRWPBNEICCRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


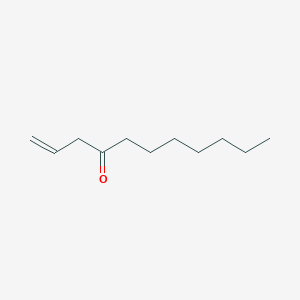
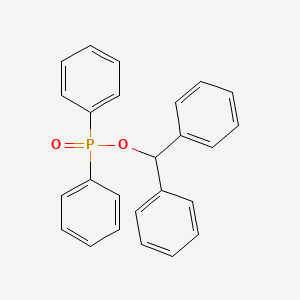
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
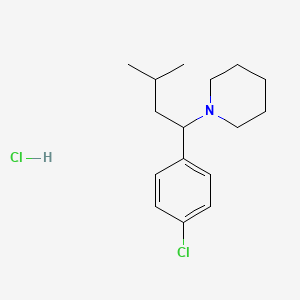
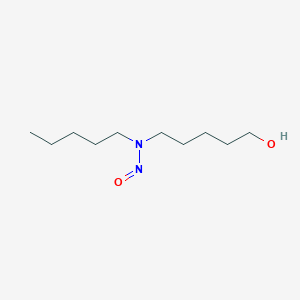
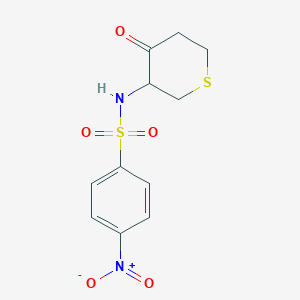
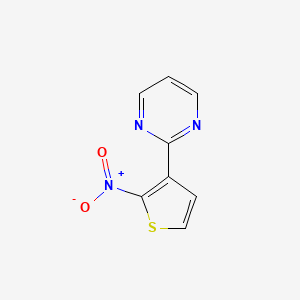
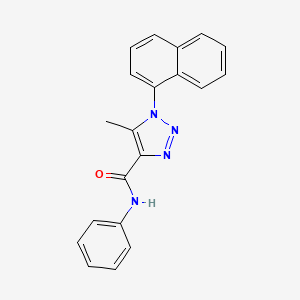
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
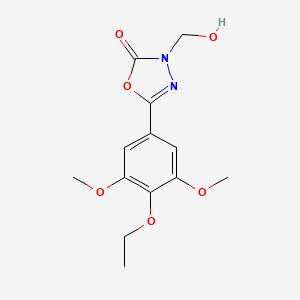
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
